5-Hydroxy Propafenone Hydrochloride-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy Propafenone Hydrochloride-d5 is a labeled analogue of 5-Hydroxy Propafenone Hydrochloride . It is a metabolite of Propafenone, a sodium channel blocker . It is used as an antiarrhythmic (class IC) agent .

Molecular Structure Analysis

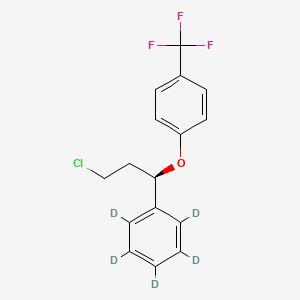

The molecular formula of 5-Hydroxy Propafenone Hydrochloride-d5 is C21H23D5ClNO4 . The molecular weight is 398.94 g/mol . The structure includes a hydroxy group, a propafenone group, and five deuterium atoms .

Scientific Research Applications

Neurology Research

5-Hydroxy Propafenone Hydrochloride-d5 is used in neurology research . It is part of the research tools used in studying neurological conditions, particularly those related to pain and inflammation .

Pain and Inflammation

This compound is used in the study of pain and inflammation . It is part of the product categories related to Sodium Channel, TRC, Epilepsy, Stroke, Pain and Inflammation .

Stable Isotope Labelled Reference Standards

5-Hydroxy Propafenone Hydrochloride-d5 is a Stable Isotope Labelled Reference Standard . These standards are used in various fields of research and testing to ensure the quality and traceability of results .

Drug Metabolites Research

This compound is categorized under Drug Metabolites . It is used in the study of how drugs are metabolized in the body .

Parent Drug Research

The parent drug of 5-Hydroxy Propafenone Hydrochloride-d5 is Propafenone . This implies that it is used in research related to the effects and metabolism of Propafenone .

HERG Current Inhibition

Research has shown that 5-Hydroxy Propafenone Hydrochloride-d5 can inhibit HERG current . This property is significant in the study of cardiac repolarization and related disorders .

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy Propafenone Hydrochloride-d5, an isotopically labeled variant of Propafenone Hydrochloride, is the sodium channels in the heart . These channels play a crucial role in the conduction of electrical impulses, which are essential for the heart’s rhythmic contractions .

Mode of Action

5-Hydroxy Propafenone Hydrochloride-d5 functions by obstructing sodium channels in the heart . This action decelerates the conduction of electrical impulses, resulting in reduced excitability of the cells . It shares a similar mechanism of action with Propafenone Hydrochloride .

Biochemical Pathways

The compound affects the electrophysiological properties of the heart. Its action results in a reduction of the upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, 5-Hydroxy Propafenone Hydrochloride-d5 reduces the fast inward current carried by sodium ions .

Pharmacokinetics

The pharmacokinetic profile of 5-Hydroxy Propafenone Hydrochloride-d5 is complex and is expected to be similar to that of Propafenone Hydrochloride . It is used in analytical chemistry and pharmacokinetic studies to ascertain the concentration of Propafenone Hydrochloride in plasma, serum, and other biological fluids .

Result of Action

The action of 5-Hydroxy Propafenone Hydrochloride-d5 leads to a decrease in the heart’s excitability , which can help manage conditions associated with irregular heart rhythms . Like all antiarrhythmic agents, it has the potential to induce arrhythmias .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Propafenone Hydrochloride-d5 involves the conversion of Propafenone Hydrochloride-d5 to 5-Hydroxy Propafenone Hydrochloride-d5 through a series of chemical reactions.", "Starting Materials": [ "Propafenone Hydrochloride-d5", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Propafenone Hydrochloride-d5 in a mixture of methanol and water.", "Step 2: Add sodium hydroxide (NaOH) to the solution and stir until the solution becomes basic.", "Step 3: Add hydrogen peroxide (H2O2) to the solution and stir for several hours.", "Step 4: Acidify the solution with hydrochloric acid (HCl) to a pH of 2-3.", "Step 5: Extract the product with a suitable organic solvent.", "Step 6: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent.", "Step 7: Recrystallize the product from a suitable solvent to obtain 5-Hydroxy Propafenone Hydrochloride-d5." ] } | |

CAS RN |

1188265-48-6 |

Molecular Formula |

C21H28ClNO4 |

Molecular Weight |

398.939 |

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |

InChI Key |

FAYLNKVZLXBDBE-BQAHAFBHSA-N |

SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |

synonyms |

1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride; GPV 129-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)